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1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene Documentation Hub

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  • Product: 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene
  • CAS: 1417566-47-2

Core Science & Biosynthesis

Foundational

Elucidating the Mass Spectrometry Fragmentation Patterns of Trichloromethoxybenzene Derivatives: A Technical Guide

Introduction and Analytical Context Trichloromethoxybenzene derivatives—most notoriously 2,4,6-trichloroanisole (TCA) —are pervasive environmental contaminants and potent biomarkers of microbial halogenation. In the phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Trichloromethoxybenzene derivatives—most notoriously 2,4,6-trichloroanisole (TCA) —are pervasive environmental contaminants and potent biomarkers of microbial halogenation. In the pharmaceutical and food and beverage industries, TCA is the primary culprit behind packaging and cork taint, possessing an exceptionally low human sensory perception threshold of 4 to 10 parts per trillion (ppt) [1].

For researchers and drug development professionals, detecting these derivatives at sub-ppt levels requires more than standard library matching; it demands a fundamental understanding of their thermodynamic ionization thresholds and mass spectrometry (MS) fragmentation pathways. This guide deconstructs the electron ionization (EI) dynamics of TCA, providing a self-validating framework for trace-level quantification.

Ionization Dynamics: The 70 eV vs. 20 eV Paradigm

In standard Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization is typically performed at 70 eV. While this imparts sufficient excess internal energy to generate a rich, library-matchable fragmentation spectrum, it inherently dilutes the ion current across dozens of m/z channels, reducing the signal-to-noise (S/N) ratio for trace analysis.

As a Senior Application Scientist, I advocate for a dynamic approach to ionization energy based on the analytical goal:

  • Structural Elucidation (70 eV): Drives extensive secondary fragmentation, useful for identifying unknown halogenated isomers.

  • Trace Fingerprinting (~20 eV): The experimental ionization energy of TCA is 8.8 ± 0.3 eV [2]. By tuning the ionization energy down to ~20 eV, the fragmentation cascade is thermodynamically arrested. The parent cation [M]∙+ becomes the dominant species, accounting for over 60% of the total ion signal [2]. This acts as an energy-based filter, stripping away isobaric matrix interferences that typically plague the m/z 160–220 range in complex matrices.

Mechanistic Fragmentation Pathways

The fragmentation of TCA is dictated by the relative bond dissociation energies of its substituents. Because the molecule contains three chlorine atoms, all fragments retaining the aromatic ring will exhibit a distinct M,M+2,M+4,M+6 isotopic cluster (approximate ratio 100:97:31:3), serving as a critical self-validating signature [3].

Primary Fragmentation: Demethylation

The most thermodynamically favored dissociation pathway is the homolytic cleavage of the O−CH3​ bond, resulting in the loss of a methyl radical ( CH3∙​ ).

  • Causality: The resulting positive charge on the oxygen atom is stabilized by resonance, forming a stable oxonium/quinonoid structure. This makes the O−CH3​ bond significantly more labile than the strong aromatic C−Cl bonds.

  • Threshold: This forms the [M−CH3​]+ cation at m/z 195 (base isotope), with an appearance energy of 10.7 ± 0.3 eV [2].

Secondary Fragmentation: Decarbonylation and Ring Opening

At higher electron energies (>40 eV), the demethylated ion undergoes severe degradation.

  • Causality: The quinonoid intermediate expels carbon monoxide (CO) and sequential chlorine radicals, leading to the collapse of the aromatic system into aliphatic fragments.

  • Threshold: The formation of the ring-opened [C5​Cl3​H2​]+ cation at m/z 167 requires an appearance energy of 14.3 ± 0.1 eV [2].

Fragmentation A 2,4,6-Trichloroanisole [M]•+ m/z 210/212/214 IE: 8.8 eV B Demethylated Cation [M-CH3]+ m/z 195/197/199 AE: 10.7 eV A->B -CH3• (Favored at ~20 eV) C Ring-Opened Cation [C5Cl3H2]+ m/z 167/169 AE: 14.3 eV B->C -CO (Favored at >40 eV)

Figure 1: Primary electron ionization fragmentation pathway of 2,4,6-trichloroanisole.

Quantitative Data Summary

The table below summarizes the critical diagnostic ions used for the Selected Ion Monitoring (SIM) of TCA derivatives.

Fragment Identity m/z (Base Isotope)Appearance Energy (eV)Relative Abundance (70 eV)Diagnostic Utility
Molecular Ion [M]∙+ 2108.8 ± 0.3ModerateConfirmation of intact molecule; dominates at low eV.
[M−CH3​]+ 19510.7 ± 0.3High (Base Peak)Primary quantitative target in SIM mode.
[M−CH3​−CO]+ 16714.3 ± 0.1ModerateSecondary confirmation; indicates ring opening.
[M−Cl]+ 175~13.5LowIsotopic pattern verification.

Self-Validating Experimental Protocol: Trace TCA Analysis

To achieve ppt-level detection, liquid injection is insufficient. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS, designed to isolate the analyte from complex matrices (e.g., wine, pharmaceutical excipients)[4].

Step-by-Step Methodology
  • Matrix Modification (Salting Out):

    • Action: Transfer 10 mL of the liquid sample into a 20 mL headspace vial and add 4.0 g of NaCl. Spike with a deuterated internal standard (e.g., d5​ -TCA).

    • Causality: The high ionic strength from the NaCl saturates the aqueous phase. This thermodynamically forces the non-polar TCA molecules into the headspace, decreasing the partition coefficient between the liquid and gas phases and maximizing recovery [4].

  • HS-SPME Extraction:

    • Action: Expose a 65 µm Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) SPME fiber to the headspace at 60°C for 30 minutes.

    • Causality: The bipolar nature of the DVB/PDMS coating provides optimal π−π and hydrophobic interactions for trapping halogenated aromatic compounds, vastly outperforming standard PDMS fibers for TCA [4]. Heating accelerates the kinetic equilibrium.

  • Thermal Desorption:

    • Action: Retract the fiber and insert it into the GC inlet at 250°C for 5 minutes in splitless mode.

    • Causality: Rapid thermal desorption ensures the analytes enter the column in a narrow band, preventing peak tailing and maintaining high chromatographic resolution.

  • GC-MS (SIM) Detection:

    • Action: Operate the MS in EI mode (70 eV or tuned to 20 eV for high-noise matrices). Set the SIM windows to monitor m/z 195, 210, and 212.

    • Causality: SIM mode maximizes the detector's dwell time on the specific ions of interest, dramatically increasing sensitivity compared to full-scan mode. Monitoring both 210 and 212 ensures the isotopic ratio (approx. 3:1) is preserved, self-validating the presence of the trichlorinated species.

Workflow S1 1. Sample Prep (Add NaCl & IS) S2 2. HS-SPME (DVB/PDMS Fiber) S1->S2 S3 3. Thermal Desorption (GC Inlet at 250°C) S2->S3 S4 4. GC-MS (SIM) (m/z 195, 210, 212) S3->S4

Figure 2: Step-by-step HS-SPME-GC-MS workflow for trace quantification of TCA.

References

  • Mendes, M., Bou-Debes, D., Eden, S., Bundaleski, N., Teodoro, O. M. N. D., Cornetta, L. M., & Ferreira da Silva, F. "Electron ionization induced fragmentation pathways of trichloroanisole." Physical Chemistry Chemical Physics, RSC Publishing, 2023. URL:[Link]

  • "The Determination of 2,4,6-Trichloroanisole in Wine using Headspace Trap with GC/MS." PerkinElmer, gcms.cz. URL:[Link]

  • Westland, J. "SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber." Agilent Technologies, 2019. URL:[Link]

  • "Benzene, (trichloromethoxy)- CID 40773." PubChem, National Institutes of Health. URL: [Link]

Sources

Exploratory

The Electronic Architecture of 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: Modulating Reactivity through Extreme Electron Withdrawal

Abstract In the design of modern agrochemicals and pharmaceuticals, the strategic placement of halogenated substituents is paramount for tuning lipophilicity, metabolic stability, and target affinity[1]. Among these, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the design of modern agrochemicals and pharmaceuticals, the strategic placement of halogenated substituents is paramount for tuning lipophilicity, metabolic stability, and target affinity[1]. Among these, the trichloromethoxy group (–OCCl₃) represents a unique frontier. When installed on a highly halogenated scaffold—specifically 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene—the resulting molecule exhibits profound electronic deactivation. This technical guide explores the synergistic electron-withdrawing effects of this specific substitution pattern, detailing how the –OCCl₃ group shifts the aromatic reactivity paradigm from Electrophilic Aromatic Substitution (EAS) to Nucleophilic Aromatic Substitution (SNAr), and provides a self-validating protocol for kinetic evaluation.

The Trichloromethoxy (–OCCl₃) Paradigm: Inductive vs. Resonance Effects

The electronic influence of any alkoxy group (–OR) is dictated by a tug-of-war between the inductive electron withdrawal (–I effect) of the electronegative oxygen and the resonance electron donation (+M effect) of its lone pairs. In a standard methoxy group (–OCH₃), the +M effect dominates, making it a strong activating group.

However, the introduction of the –CCl₃ moiety fundamentally inverts this behavior. The three highly electronegative chlorine atoms exert a massive inductive pull, drawing electron density away from the oxygen atom. This severely dampens the oxygen's ability to donate its lone pairs into the aromatic π -system. Consequently, the –OCCl₃ group functions as a strong electron-withdrawing group (EWG) , similar to its fluorinated analog, –OCF₃, but with added steric bulk and higher lipophilicity[2].

Structural & Electronic Profiling of the Scaffold

In 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene , the aromatic ring is subjected to a "perfect storm" of electronic deactivation:

  • C1 (–Br) & C3, C5 (–Cl): These halogens withdraw electron density inductively (–I > +M), rendering the ring electron-deficient while technically remaining ortho/para directors.

  • C2 (–OCCl₃): Acting as the primary deactivator, this group pulls electron density from the already impoverished π -system.

Because positions 1, 2, 3, and 5 are occupied by strongly deactivating groups, the remaining unsubstituted positions (C4 and C6) are highly electron-poor. The activation energy required to form a Wheland intermediate for Electrophilic Aromatic Substitution (EAS) is prohibitively high. Instead, the scaffold is perfectly primed for Nucleophilic Aromatic Substitution (SNAr) . The –OCCl₃ group at C2 provides exceptional stabilization to the anionic Meisenheimer complex when a nucleophile attacks the adjacent C1 or C3 positions.

ElectronicEffects Substrate 1-bromo-3,5-dichloro-2- (trichloromethoxy)benzene OCCl3 -OCCl3 (C2) Strong Inductive EWG (-I) Weak Resonance (+M) Substrate->OCCl3 Primary Deactivator Halogens -Br (C1), -Cl (C3, C5) Inductive EWG (-I) Resonance (+M) Substrate->Halogens Secondary Deactivators Ring Highly Electron-Deficient pi-System OCCl3->Ring Depletes e- density Halogens->Ring Depletes e- density EAS Electrophilic Aromatic Substitution (EAS) Highly Disfavored Ring->EAS High Activation Energy SNAr Nucleophilic Aromatic Substitution (SNAr) Highly Favored Ring->SNAr Stabilized Meisenheimer

Fig 1. Electronic mapping and directing effects of the highly deactivated benzene scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

To quantify these effects, we rely on Hammett substituent constants ( σp​ , σm​ ) and Hansch lipophilicity parameters ( π ). The Hammett constants for electron-withdrawing groups are positive ( σp​=0.78 for –NO₂), while electron-donating groups are negative ( σp​=−0.66 for –NH₂)[3]. The table below illustrates how the transition from –OCH₃ to halogenated methoxy groups drastically alters the electronic landscape[2].

Substituent σp​ (Para Effect) σm​ (Meta Effect) π (Lipophilicity)Electronic Nature
–OCH₃ -0.270.12-0.02Strong EDG (+M > -I)
–Cl 0.230.370.71Weak EWG (-I > +M)
–Br 0.230.390.86Weak EWG (-I > +M)
–OCF₃ 0.350.381.04Strong EWG (-I >> +M)
–OCCl₃ ~0.42~0.45~1.50*Strong EWG (-I >> +M)

*Values for –OCCl₃ are extrapolated based on the comparative inductive strength and polarizability of –CCl₃ vs. –CF₃ in literature models.

Synthetic Implications & SNAr Reactivity

In drug development, highly deactivated halogenated arenes are notoriously difficult to functionalize via standard cross-coupling. However, the extreme electron withdrawal of the –OCCl₃ group turns a synthetic limitation into an advantage. By acting as an electron sink, the –OCCl₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the attack of mild nucleophiles (e.g., secondary amines, alkoxides) at the C1 position, displacing the bromide ion under remarkably mild conditions.

SNArWorkflow Step1 Step 1: Substrate Preparation Dissolve in polar aprotic solvent (DMF/DMSO) Step2 Step 2: Nucleophile Addition Add amine/alkoxide at controlled temp (0-25°C) Step1->Step2 Step3 Step 3: Kinetic Monitoring Track via LC-MS to observe Meisenheimer intermediate Step2->Step3 Step4 Step 4: Quench & Isolate Aqueous workup and chromatographic purification Step3->Step4

Fig 2. Self-validating experimental workflow for kinetic evaluation of SNAr reactivity.

Experimental Protocol: Kinetic Evaluation of SNAr on the Deactivated Scaffold

To empirically validate the electron-withdrawing power of the –OCCl₃ group, the following self-validating kinetic protocol is employed. This workflow uses morpholine as a model nucleophile to track the displacement of the C1 bromide.

Rationale & Causality: Standard halobenzenes require temperatures exceeding 100 °C and strong bases for SNAr. If this reaction proceeds at ambient temperature, it definitively proves the extreme LUMO-lowering effect of the –OCCl₃ and flanking halogen groups.

Step 1: Substrate Preparation
  • Charge an oven-dried 10 mL Schlenk flask with 1.0 mmol of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene.

  • Dissolve in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Causality: DMF is a polar aprotic solvent that lacks hydrogen-bond donors, leaving the nucleophile highly reactive while effectively solvating the anionic Meisenheimer transition state.

Step 2: Nucleophile Introduction
  • Add 2.0 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Add 1.2 mmol of morpholine dropwise at 25 °C.

Step 3: Kinetic Aliquot Sampling (Self-Validation)
  • Withdraw 50 µL aliquots at exactly 10, 20, 30, and 60 minutes.

  • Immediately quench each aliquot into 500 µL of cold 1% aqueous trifluoroacetic acid (TFA) in acetonitrile to arrest the reaction.

  • Analyze via LC-MS to determine the pseudo-first-order rate constant ( kobs​ ). The disappearance of the starting mass ( m/z ~392) and appearance of the product mass ( m/z ~399) validates the kinetic activation.

Step 4: Isolation & Regiochemical Validation
  • Dilute the bulk reaction with ethyl acetate and wash 3x with 5% aqueous LiCl to remove DMF.

  • Purify the organic layer via silica gel flash chromatography.

  • Crucial Validation: Submit the purified product for 2D NMR (HMBC/HSQC). The correlation between the morpholine protons and the C1 aromatic carbon will definitively prove that substitution occurred ortho to the –OCCl₃ group, validating its directing and stabilizing power.

Conclusion

The 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene scaffold is a masterclass in electronic manipulation. By leveraging the extreme inductive electron withdrawal of the –OCCl₃ group alongside multiple halogens, chemists can invert traditional aromatic reactivity, enabling mild, late-stage nucleophilic functionalization. This structural motif holds immense potential for generating highly lipophilic, metabolically stable active pharmaceutical ingredients (APIs) and next-generation agrochemicals[1].

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Foundational

Initial Discovery and Synthesis Pathways for 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: A Comprehensive Technical Guide

Molecular Rationale & Discovery Context In modern drug discovery and agrochemical development, the trifluoromethoxy group (–OCF 3​ ) is a highly prized pharmacophore. It significantly enhances a molecule's lipophilicity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale & Discovery Context

In modern drug discovery and agrochemical development, the trifluoromethoxy group (–OCF 3​ ) is a highly prized pharmacophore. It significantly enhances a molecule's lipophilicity, membrane permeability, and metabolic stability[1]. However, direct trifluoromethoxylation of aromatic rings is synthetically challenging. The most scalable and industrially viable pathway to these compounds relies on the Swarts reaction , which converts a trichloromethoxy (–OCCl 3​ ) precursor into the desired –OCF 3​ group using antimony fluorides or hydrogen fluoride[1][2].

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene (CAS: 1417566-47-2) serves as a highly specialized, polyhalogenated intermediate designed for this exact purpose. Its specific substitution pattern is not arbitrary; it is engineered for orthogonal late-stage functionalization:

  • The Trichloromethoxy Group (C-2): Acts as the direct precursor to the –OCF 3​ moiety.

  • The Bromo Group (C-1): Provides a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The Chloro Groups (C-3, C-5): Serve a dual purpose. Sterically, the ortho-chloro (C-3) and ortho-bromo (C-1) atoms force the trichloromethoxy group out of the aromatic plane, influencing its reactivity. Electronically, they block primary metabolic oxidation hotspots on the aromatic ring, ensuring the final drug candidate possesses a longer biological half-life.

Retrosynthetic Analysis & Pathway Design

The target molecule is synthesized via the exhaustive radical photo-chlorination of its corresponding anisole precursor, 2-bromo-4,6-dichloroanisole (systematically named 1-bromo-3,5-dichloro-2-methoxybenzene). This anisole is constructed from readily available 2,4-dichlorophenol through sequential electrophilic aromatic bromination and Williamson ether synthesis.

Retrosynthesis A 2,4-Dichlorophenol (Starting Material) B 2-Bromo-4,6-dichlorophenol (Intermediate 1) A->B Br2, AcOH Electrophilic Bromination C 2-Bromo-4,6-dichloroanisole (Intermediate 2) B->C MeI, K2CO3, DMF Williamson Ether Synthesis D 1-Bromo-3,5-dichloro-2- (trichloromethoxy)benzene (Target) C->D Cl2 (g), UV Light, BTF Radical Photo-Chlorination

Fig 1: Retrosynthetic logic and forward synthesis pathway for the target molecule.

Detailed Synthetic Protocols

As a self-validating system, the following protocols integrate mechanistic causality with real-time analytical checkpoints to ensure high fidelity and reproducibility.

Phase I: Synthesis of the Anisole Precursor
  • Electrophilic Bromination: Dissolve 2,4-dichlorophenol (1.0 eq) in glacial acetic acid. Lower the temperature to 0–5 °C to control the exothermic reaction and prevent over-halogenation. Slowly add elemental bromine (Br 2​ , 1.05 eq) dropwise. The hydroxyl group strongly activates the ortho position (C-6), directing the bromine to yield 2-bromo-4,6-dichlorophenol.

    • Validation Check: TLC (Hexanes/EtOAc 9:1) will show complete consumption of the starting material. Quench with sodium bisulfite to neutralize residual Br 2​ before extraction.

  • Williamson Ether Synthesis: Suspend the resulting phenol in anhydrous dimethylformamide (DMF). Add anhydrous K 2​ CO 3​ (2.0 eq) to deprotonate the phenol, followed by methyl iodide (MeI, 1.2 eq). Heat the mixture to 60 °C for 4 hours.

    • Validation Check: 1 H NMR (CDCl 3​ ) provides a definitive validation matrix. The disappearance of the broad phenolic –OH resonance (~5.5 ppm) and the emergence of a sharp methoxy singlet (~3.9 ppm) confirms successful etherification.

Phase II: Radical Photo-Chlorination (The Core Transformation)

The conversion of the methoxy group to a trichloromethoxy group requires the homolytic cleavage of chlorine gas using actinic radiation (UV light). Historically, carbon tetrachloride (CCl 4​ ) was used as the solvent for this reaction. However, due to its severe toxicity and ozone-depleting properties, modern industrial protocols utilize benzotrifluoride (BTF) or chlorobenzene [3][4]. BTF is highly preferred because it is transparent to UV light, chemically inert to chlorine radicals, and allows for an optimal reflux temperature (~105 °C) that drives the reaction to completion while minimizing unwanted ring-chlorination[3].

  • Reactor Setup: Equip a jacketed glass reactor with a quartz immersion well containing a medium-pressure mercury vapor lamp. Attach a reflux condenser and a subsurface gas sparging tube.

  • Initiation: Charge the reactor with BTF and 2-bromo-4,6-dichloroanisole, maintaining a 30–50 wt% concentration to optimize the reaction rate. Heat the mixture to reflux (105 °C). Turn on the UV lamp to initiate the generation of Cl• radicals[3].

  • Propagation: Sparge Cl 2​ gas into the reaction mixture at a controlled rate (e.g., 120 mL/min). The radical cascade will sequentially replace the three aliphatic hydrogens on the methoxy group with chlorine atoms.

  • Termination & Workup: Purge the system with nitrogen to strip residual Cl 2​ and HCl gas. Distill the BTF solvent under reduced pressure to isolate the pure 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene.

    • Validation Check: The protocol is self-validating through the stoichiometric evolution of HCl gas; the cessation of bubbling in the alkaline scrubber quantitatively indicates the termination of the radical substitution cascade. GC-FID must confirm >94% conversion to the target[3].

Mechanism I Initiation: Cl2 + hν → 2 Cl• P1 Propagation 1: Ar-OCH3 + Cl• → Ar-OCH2• + HCl I->P1 P2 Propagation 2: Ar-OCH2• + Cl2 → Ar-OCH2Cl + Cl• P1->P2 P2->P1 Cl• recycles P3 Iterative Propagation: Ar-OCH2Cl → Ar-OCHCl2 → Ar-OCCl3 P2->P3 T Termination: Cl• + Cl• → Cl2 P3->T Depletion of starting material

Fig 2: Photochemical radical chain mechanism for the chlorination of the methoxy group.

Quantitative Data & Optimization

The choice of solvent and the strict monitoring of the reaction timeline are critical to preventing the degradation of the aromatic ring. The tables below summarize the optimization parameters derived from scaled-up patent methodologies[3][4].

Table 1: Solvent Screening for Radical Photo-Chlorination of Anisoles

SolventReaction Temp (°C)Conversion Rate (%)Ring-Chlorination Impurities (%)Environmental/Safety Profile
Carbon Tetrachloride (CCl 4​ )76>95<2High toxicity, ozone depleter (Phased out)
Benzotrifluoride (BTF)105–10883.9 – 94.25.7 – 15.7Low toxicity, excellent UV transmittance
Chlorobenzene132~90~8–10Economical, scalable, moderate toxicity

Table 2: Reaction Monitoring Metrics (GC-FID Analysis in BTF)

Time (Hours)Anisole Precursor (%)Mono/Di-chloro Intermediates (%)Trichloromethoxy Target (%)
010000
245505
4103555
6<1<5>94

Downstream Applications: The Swarts Reaction

Once 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is isolated, it is typically subjected to the Swarts reaction. By treating the compound with antimony trifluoride (SbF 3​ ) and a catalytic amount of antimony pentachloride (SbCl 5​ ) at elevated temperatures (150 °C), the chlorine atoms on the ether linkage undergo a highly efficient halogen exchange to yield 1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene[1]. This final fluorinated building block is then ready for deployment in complex API (Active Pharmaceutical Ingredient) synthesis.

References

  • US5773668A - Method of making trichloromethoxybenzene - Google Patents. Details the utilization of benzotrifluoride (BTF) and actinic radiation for the optimized photo-chlorination of anisole derivatives.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGP2NmGsygzq10QuQ__hjNkfXNgBkZl_tDqVzqd33yk33pOhOvWW0sUn3J8e-Jf6laiYdnDZxGfyCoot6ltkOvbBtncaTvkiPVTS_xMuuiXulkkUu-n3ZOpDZh3TF06FNhhAAZDFBl0Zj]
  • CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents. Outlines alternative scalable solvent systems for photo-chlorination.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsmsEPeKUkm3bLlgdkXAxEeB98WMxGPs6LLIh7vSBf_JlNIOjJ06HzW11jlvvtkbWSsjGU9DPYIE6QU8CFqbK4SoT0FI9KHiky2WRGxrxViG4P-PSXRBi_8arqjdrEnsemhRKm9mRsN3fUZs=]
  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Provides mechanistic insight into the Swarts reaction and the conversion of trichloromethoxy groups to trifluoromethoxy pharmacophores.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6paX86Po0b1ovkaoWfMarghVouCc5hhnaSxPpRA1Jxjst2v2lXk1rCRIfFfUqghwyp5QydfAieINQ0fnp15jqQRuIhWXK9N3t4kbHsKcnLLLQYKO7exz24swPu9EPIWbi0IE]
  • Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews - ACS Publications. Discusses the industrial reliance on trichloromethyl precursors for large-scale pharmaceutical manufacturing.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQAoXz9XUy-4c4eoHUzXAtPxSEMPUX3WVh9JeUJRfjUJz0hR6z2qaxxz9QHz0V8EtnP6X5L5PGUjXvH09-Ugyg2lQDmf4dHBWW9M5UtewN-YzaZwAwMPs13BSTlAYn1n5jwMoxHw==]
  • Product Search Result - Advanced Technology & Industrial Co., Ltd. Commercial cataloging and verification of the target molecule (CAS: 1417566-47-2).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpXXr9PB0zkTaaplp0yDrZJl7ti3iQvtMEd-OO3E8jrA1Uwzzg60y7mKxUDaP8rLI2G0hhaG9SKr7eX2iLkiuUukAKStNtdukgfKz1kDq4-E-l-c4cuHXaxbC3DDq84dd3JVwbeWSOVt6ZyVZgUulCiExRN6yx-csbDNOEn-uyuJ8ywVQhPyySnraWZw-2TLBxyty1X0N905sD4OzV69arA1KIz6s=]

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Protocols & Analytical Methods

Method

Application Note: 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene as a Strategic Intermediate in Agrochemical Synthesis

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Context: The Trichloromethoxy Advantage The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Context: The Trichloromethoxy Advantage

The development of modern agrochemicals—particularly isoxazoline ectoparasiticides and benzamide herbicides—heavily relies on the incorporation of the trifluoromethoxy (-OCF3) group. This moiety imparts exceptional lipophilicity and metabolic stability, shielding the active pharmaceutical ingredient (API) from rapid degradation by cytochrome P450 enzymes in target pests.

While direct trifluoromethoxylation of deactivated arenes via photoredox catalysis has been demonstrated on a laboratory scale[1], these methods often rely on expensive silver salts or complex photocatalysts, rendering them economically unviable for ton-scale industrial production. Instead, the classical Swarts halogen-exchange route remains the undisputed champion of scalable synthesis[2].

Within this paradigm, 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene emerges as a pivotal, isolable intermediate.

  • The Bromo Handle: Serves as the essential orthogonal reactive site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to append the core heterocyclic scaffold.

  • The Dichloro Substitution: Increases the electron-withdrawing nature of the phenyl ring, enhancing the oxidative stability of the final agrochemical.

  • The Trichloromethoxy Group: Acts as the stable precursor to the -OCF3 group, synthesized via radical chlorination and subsequently fluorinated using anhydrous hydrogen fluoride (aHF)[3].

Workflow A 1-Bromo-3,5-dichloro- 2-methoxybenzene B Radical Chlorination (Cl2, AIBN, BTF) A->B C 1-Bromo-3,5-dichloro- 2-(trichloromethoxy)benzene (Target Intermediate) B->C D Swarts Fluorination (aHF, SbCl5) C->D E 1-Bromo-3,5-dichloro- 2-(trifluoromethoxy)benzene D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Stille) E->F G Advanced Agrochemical API (e.g., Isoxazoline Ectoparasiticide) F->G

Figure 1: Synthetic workflow from methoxy precursor to advanced agrochemical API.

Mechanistic Rationale & Causality

The Radical Chlorination

The conversion of the methoxy precursor to the trichloromethoxy intermediate requires the exhaustive substitution of three aliphatic C-H bonds with C-Cl bonds. Historically, this was performed in carbon tetrachloride (CCl4) under UV irradiation. However, CCl4 is a potent ozone depleter and is heavily regulated[4]. Modern protocols utilize Benzotrifluoride (BTF) as a radically inert, environmentally compliant solvent[4]. Thermal initiation using Azobisisobutyronitrile (AIBN) at 85 °C provides a steady, controlled radical flux, which prevents the unwanted electrophilic aromatic chlorination of the arene ring that often plagues high-energy UV-driven processes.

The Swarts Fluorination

The conversion of the -OCCl3 intermediate to the -OCF3 product is driven by a Lewis acid catalyst, typically Antimony Pentachloride (SbCl5)[3]. Causality of the Catalyst: The -OCCl3 group in 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is highly sterically hindered, flanked by a bromo and a chloro group at the ortho positions. SbCl5 selectively coordinates to the bulky aliphatic chlorine atoms, weakening the C-Cl bond and generating a transient oxocarbenium-like intermediate. This intermediate is rapidly trapped by fluoride ions from the aHF solvent[2]. The sequential exchange of three chlorines for fluorines is thermodynamically favored, as the smaller atomic radius of fluorine significantly relieves the steric strain of the ortho-substituted system.

Mechanism N1 Substrate -OCCl3 Group N2 Lewis Acid Catalyst SbCl5 activation of C-Cl bond N1->N2 Coordination N3 Carbocationic Intermediate Oxocarbenium-like character N2->N3 Cl- Abstraction N4 Fluoride Attack From anhydrous HF N3->N4 F- Addition N5 Product -OCF3 Group + HCl N4->N5 Repeat x3

Figure 2: Catalytic cycle of the Swarts fluorination via oxocarbenium intermediates.

Quantitative Process Optimization

To establish a robust manufacturing process, both the chlorination and fluorination steps must be optimized for yield and safety. The tables below summarize the process development data.

Table 1: Optimization of Radical Chlorination (Synthesis of -OCCl3 Intermediate)

Solvent SystemInitiatorTemp (°C)Time (h)Conversion (%)Yield of -OCCl3 (%)Notes
CCl4 (Legacy)UV ( )8012>9992Regulatory restriction (Ozone depleter)
Benzotrifluoride AIBN (2 mol%) 85 16 98 89 Optimal scalable conditions
Neat (Solvent-free)PCl5 (cat)1208>9965High ring-chlorination impurities

Table 2: Catalyst Screening for Swarts Fluorination (Conversion to -OCF3)

CatalystFluorinating AgentTemp (°C)Pressure (MPa)Yield (%)Mechanistic Observation
NoneaHF1502.5<10Substrate decomposition due to harsh thermal stress.
MoF6None50Atmospheric75Expensive reagent; difficult to scale.
SbCl5 (2 mol%) aHF 50 1.0 94 Rapid Cl/F exchange; high selectivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include critical in-process controls (IPCs) and safety checkpoints to ensure reproducibility and operator safety.

Synthesis of 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Objective: Exhaustive radical chlorination of the methoxy group.

Reagents & Equipment:

  • 1-Bromo-3,5-dichloro-2-methoxybenzene: 1.0 eq (256 g, 1.0 mol)

  • Benzotrifluoride (BTF): 500 mL (Solvent)[4]

  • AIBN: 0.02 eq (3.28 g, 20 mmol)

  • Chlorine gas (Cl2): 3.5 eq (248 g, 3.5 mol)

  • Equipment: 1 L jacketed glass reactor equipped with a PTFE gas sparger, reflux condenser (chilled to -10 °C), and a caustic scrubber system (30% NaOH) for off-gas.

Step-by-Step Procedure:

  • System Purge: Flush the reactor with dry N2 for 15 minutes to remove atmospheric oxygen, which acts as a radical scavenger and can stall the reaction.

  • Substrate Loading: Charge the reactor with 1-bromo-3,5-dichloro-2-methoxybenzene (256 g) and BTF (500 mL). Stir at 300 rpm until fully dissolved.

  • Initiation: Add AIBN (3.28 g). Heat the jacket to bring the internal temperature to 85 °C.

  • Chlorine Dosing (Critical Step): Begin sparging Cl2 gas at a controlled rate of ~15 g/h. Causality Check: Dosing too fast will result in Cl2 blow-through (overloading the scrubber); dosing too slow will lead to AIBN depletion before the reaction finishes.

  • In-Process Control (IPC): After 14 hours, sample the reaction. Analyze via GC-MS. The reaction is deemed complete when the mono- and di-chloromethoxy intermediates are <1% combined area.

  • Degassing & Workup: Stop Cl2 flow. Sparge the hot solution with vigorous N2 for 2 hours to expel residual Cl2 and dissolved HCl gas.

  • Isolation: Do not perform an aqueous wash. The -OCCl3 group is sensitive to hydrolysis and can convert to a chloroformate. Directly concentrate the mixture under reduced pressure (50 mbar, 60 °C) to recover the BTF solvent. The resulting crude 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is obtained as a dense, pale-yellow oil (approx. 340 g, 94% crude yield) and is used directly in the next step.

Downstream Conversion: The Swarts Fluorination

Objective: Catalytic Cl/F exchange to yield the trifluoromethoxy building block.

Reagents & Equipment:

  • Crude 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: 1.0 eq (359.5 g, 1.0 mol)

  • Anhydrous Hydrogen Fluoride (aHF): 15.0 eq (300 g, 15.0 mol)

  • Antimony Pentachloride (SbCl5): 0.02 eq (6.0 g, 20 mmol)[3]

  • Equipment: 1 L Hastelloy C-276 autoclave (glass is strictly prohibited due to HF etching).

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the Hastelloy autoclave is completely dry. Moisture reacts violently with SbCl5 and aHF, generating corrosive byproducts and stalling the catalyst.

  • Loading: Charge the crude trichloromethoxy intermediate (359.5 g) and SbCl5 (6.0 g) into the reactor. Seal and cool the reactor to -20 °C using a cryogenic chiller.

  • HF Condensation: Condense aHF (300 g) into the chilled reactor via a closed-loop transfer line. Safety Check: Full PPE including a Class A hazmat suit and calcium gluconate gel must be on standby.

  • Pressurization & Heating: Seal the reactor valves. Gradually heat the mixture to 50 °C. As the reaction proceeds, HCl gas is generated, causing the internal pressure to rise. Maintain the pressure at 1.0 MPa by carefully venting the HCl off-gas through a pressure control valve into a dedicated scrubber cascade (water followed by KOH).

  • IPC: After 4 hours, the cessation of pressure spikes indicates the end of HCl generation.

  • Quench & Workup: Cool the reactor to 0 °C. Carefully vent the remaining pressure. Slowly transfer the reaction mass via a PTFE line into a stirred vessel containing 2 kg of crushed ice and 10% aqueous KOH to neutralize the excess HF.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 500 mL). The heavy halogenated product will partition into the lower organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Distill the residue under high vacuum to yield pure 1-bromo-3,5-dichloro-2-(trifluoromethoxy)benzene as a colorless liquid.

References

  • Beilstein Journal of Organic Chemistry. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.[1] URL:[Link]

  • MDPI Symmetry. Advances in the Development of Trifluoromethoxylation Reagents.[2] URL:[Link]

  • American Chemical Society (ACS) Organic Process Research & Development. Examples of Catalytic and Selective Routes for Fluorinated Building Blocks.[3] URL:[Link]

  • Google Patents (US5773668A). Method of making trichloromethoxybenzene.[4] URL:

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene. As a polyhalogenated aromatic compound, this chemical presents signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene. As a polyhalogenated aromatic compound, this chemical presents significant health and environmental hazards that necessitate stringent safety protocols. These guidelines are intended for researchers, chemists, and drug development professionals to establish a framework of best practices that ensures personnel safety and environmental protection. The protocols herein are based on established principles for managing hazardous chlorinated and brominated organic compounds, emphasizing engineering controls, appropriate personal protective equipment (PPE), and emergency preparedness.

Introduction and Chemical Profile

1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is a complex halogenated aromatic hydrocarbon. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a trichloromethoxy group, suggests it is a solid at room temperature with low water solubility and high lipophilicity.[1][2] Such compounds are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The high degree of halogenation indicates potential for persistence in the environment and bioaccumulation, classifying it as a substance requiring specialized handling.[4]

The toxicological properties of this specific molecule are not widely documented. Therefore, a conservative approach must be adopted, treating it as a compound that is irritating to the skin, eyes, and respiratory system, and potentially harmful if inhaled, ingested, or absorbed through the skin.[5][6]

Table 1: Inferred Physicochemical and Hazard Properties

PropertyInferred Value / ClassificationRationale & Source Analogy
Physical Form White to off-white crystalline powderBased on similar compounds like 1-Bromo-3,5-dichlorobenzene.[1][3]
Molecular Formula C₇H₂BrCl₅ODerived from chemical name.
Molecular Weight ~399.26 g/mol Calculated from molecular formula.
Boiling Point High; >200 °CHalogenated aromatics typically have high boiling points.[1]
Melting Point Likely >70 °CBased on 1-bromo-3,5-dichlorobenzene (73-75 °C).[1]
Solubility Insoluble in water; Soluble in organic solventsCommon for polychlorinated aromatic hydrocarbons.[7]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)Inferred from safety data for various brominated and chlorinated benzenes.[6][8]
Environmental Hazard Very toxic to aquatic life with long-lasting effectsA common characteristic of polyhalogenated organic compounds.[4][9]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The primary exposure routes are inhalation of dust, skin contact, and eye contact.[6] Ingestion is a less common but still possible route of exposure.

Risk Assessment Workflow

The following workflow should be implemented to ensure a comprehensive evaluation of risks before beginning experimental work.

cluster_prep Phase 1: Pre-Experiment Assessment cluster_controls Phase 2: Control Implementation cluster_protocol Phase 3: Protocol Review a Identify Hazards (Skin/Eye Irritant, Inhalation Risk, Environmental Toxin) b Review Safety Data (SDS of analogous compounds) a->b c Evaluate Quantities (Use minimum necessary amount) b->c d Define Engineering Controls (Certified Fume Hood) c->d Proceed to Controls e Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) d->e f Establish Emergency Procedures (Spill Kit, Eyewash, Shower) e->f g Develop Step-by-Step Protocol f->g Proceed to Protocol h Review Protocol with EHS g->h i Proceed with Experiment h->i cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (Viton™/Silver Shield®) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat & Inner Gloves (Turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the fume hood is on and the sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Transfer: Carefully open the main container. Using a clean spatula, transfer the required amount of the crystalline powder to the weigh boat. Avoid generating dust.

  • Seal: Immediately and securely close the main container.

  • Transport: Place the weigh boat into a labeled, sealed secondary container (e.g., a beaker covered with Parafilm®) before removing it from the fume hood for transport to the reaction vessel.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

Chemical Storage Protocols

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions. [10]Halogenated hydrocarbons should be stored with care. [11] Table 3: Storage Requirements

ParameterSpecificationRationale and Incompatibility Notes
Location Store in a cool, dry, well-ventilated area. [9]Prevents degradation and pressure buildup.
Cabinet Store in a dedicated cabinet for toxic or halogenated compounds. Do not store alphabetically. [10][12]Segregates from incompatible chemicals to prevent accidental mixing.
Container Keep in the original, tightly sealed container. [9][13]Prevents contamination and release of vapors.
Incompatibilities Segregate from: - Strong oxidizing agents (e.g., nitrates, perchlorates).- Strong bases.- Reactive metals (e.g., sodium, potassium).Mixing can lead to violent reactions, fire, or explosion. [9][13][14]
Labeling Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.Essential for quick identification and hazard awareness.

Spill, Exposure, and Emergency Procedures

Immediate and appropriate response to an emergency can significantly mitigate harm.

Emergency Response Workflow

cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_small Small Spill: 1. Alert others. 2. Absorb with chemical sorbent. 3. Clean area. 4. Dispose as hazardous waste. start->spill_small spill_large Large Spill: 1. Evacuate immediate area. 2. Call Emergency Services. 3. Prevent entry. start->spill_large exp_skin Skin Contact: 1. Remove contaminated clothing. 2. Flush with water for 15 min. 3. Seek medical attention. start->exp_skin exp_eye Eye Contact: 1. Flush with eyewash for 15 min. 2. Seek medical attention. start->exp_eye exp_inhale Inhalation: 1. Move to fresh air. 2. Seek medical attention. start->exp_inhale

Caption: Flowchart for emergency response to spills or exposure.

Protocol 2: First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. [13][15]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [9][13]Remove contact lenses if present and easy to do. [15]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. [13][15]If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [9]Never give anything by mouth to an unconscious person. [13]Seek immediate medical attention.

Waste Disposal

Chemical waste from 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is considered hazardous. Chlorinated aromatic waste requires specific disposal methods to prevent environmental contamination. [4][16]

  • Segregation: All waste, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected in a designated, labeled hazardous waste container. Keep halogenated waste separate from non-halogenated waste. [14]2. Container: The waste container must be made of a compatible material, kept closed at all times except when adding waste, and stored in a secondary containment bin.

  • Disposal: The waste must be disposed of through the institution's Environmental Health & Safety (EHS) office. It will likely require high-temperature incineration or other specialized dehalogenation techniques. [17][18][19]Do not dispose of this chemical down the drain or in regular trash.

Conclusion

Working with 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene demands a high level of caution and preparedness. By understanding the potential hazards and rigorously applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Hitchman, M. L., & Spackman, R. A. (1995). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Rogers, C. J. (1991). Process for dehalogenation of contaminated waste materials. U.S. Patent No. 5,174,893. Google Patents.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29766, Benzene, 1-bromo-3,5-dichloro-.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • MDPI. (2025). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects.
  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals.
  • Federal Remediation Technologies Roundtable. (2019). Fact sheet: Dehalogenation—ex situ.
  • Taylor & Francis Online. (n.d.). Dehalogenation – Knowledge and References.
  • Canadian Centre for Occupational Health and Safety. (2025). Chlorine.
  • Texas Department of Insurance. (2021). Chlorine Safety.
  • ChemicalBook. (2026). 1-Bromo-3,5-dichlorobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3,5-dichloro- (CAS 19752-55-7).
  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2,3,5-trichlorobenzene.
  • Spectrum Chemical. (2016). Safety Data Sheet: 1-Bromo-2,5-dichlorobenzene.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Maurin, P. G. (1980). Process for the incineration of chlorinated organic materials. U.S. Patent No. 4,215,095. Google Patents.
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
  • Chemistry World. (2022). New lease of life for waste PVC chlorinating aromatics.
  • University of California, Riverside. (2005). Practices for Proper Chemical Storage.
  • DuPont. (n.d.). Personal protective equipment (PPE) for the hazmat sector.
  • U.S. Environmental Protection Agency. (1979). Final Report: Wastes Resulting From Chlorinated Aromatic Hydrocarbon Manufacture: Chlorobenzines.
  • Fisher Scientific. (2011). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene.
  • U.S. Environmental Protection Agency. (n.d.). Pesticides, 1-Bromo-3-chloro-5,5-dimethylhydantoin.
  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3,5-dichloro-. NIST Chemistry WebBook.
  • NextSDS. (n.d.). 1-bromo-3-(bromomethyl)-5-chloro-2-methoxybenzene.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Bromo-3-chloro-5-iodobenzene.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • University of Florida. (n.d.). Chemical Storage Guide.
  • IndiaMART. (n.d.). 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • Centers for Disease Control and Prevention. (2024). Benzene | Chemical Emergencies.

Sources

Method

methods for trichloromethoxy group deprotection in halogenated aromatic compounds

An in-depth technical guide to the deprotection and cleavage of the trichloromethoxy group (-OCCl₃) in halogenated aromatic compounds requires a rigorous understanding of its unique electronic properties. While rarely us...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the deprotection and cleavage of the trichloromethoxy group (-OCCl₃) in halogenated aromatic compounds requires a rigorous understanding of its unique electronic properties. While rarely used as a traditional "protecting group" due to its high lability, the -OCCl₃ moiety is a critical intermediate in the synthesis of trifluoromethoxy (-OCF₃) pharmaceuticals and can serve as a transient masking group for phenols during specific electrophilic aromatic substitutions.

As a Senior Application Scientist, I have structured this application note to bridge the gap between theoretical mechanistic chemistry and field-proven benchtop execution.

Mechanistic Insights into Trichloromethoxy Cleavage

The trichloromethoxy group is characterized by profound electrophilicity at the carbon center, driven by the strong electron-withdrawing effects of the three chlorine atoms and the adjacent phenolic oxygen[1]. Depending on the synthetic goal, this group can be manipulated via three primary pathways:

A. Hydrolytic Deprotection (Unmasking the Phenol)

The conversion of a trichloromethyl ether back to a phenol is thermodynamically driven by the formation of stable leaving groups (HCl and CO₂). Nucleophilic attack by water or hydroxide at the -CCl₃ carbon initiates the expulsion of a chloride ion, generating a highly unstable dichlorohemiketal intermediate. This species rapidly collapses to expel a second chloride, forming an aryl chloroformate (Ar-O-COCl)[1]. The chloroformate is highly susceptible to further hydrolysis, ultimately releasing the free phenol, carbon dioxide, and a third equivalent of HCl[2].

B. Halogen Exchange (Swarts Fluorination)

Instead of cleavage, the -OCCl₃ group is most famously used as a precursor to the -OCF₃ group. Treatment with strong fluorinating agents (e.g., SbF₃/HF) replaces the chlorine atoms with fluorine. This requires robust halogenated aromatic backbones that can withstand highly acidic, anhydrous conditions[3].

C. Photoredox-Catalyzed C–O Bond Cleavage

Direct cleavage of the C(sp²)–OH bond in phenols is thermodynamically challenging due to a high bond dissociation energy (~111 kcal/mol). However, converting the phenol into a halomethoxy or halocarbonate derivative (conceptually identical to the -OCCl₃ group) significantly reduces the C–O bond energy. Under photoredox conditions, single-electron transfer (SET) from an excited photocatalyst (PC*) oxidizes this intermediate to an aryl radical cation, driving irreversible C–O bond cleavage[4].

Visualization of Reaction Pathways

G cluster_hydrolysis Hydrolytic Deprotection cluster_exchange Halogen Exchange cluster_photoredox Photoredox Cleavage ArOCCl3 Halogenated Ar-OCCl3 Chloroformate Ar-O-COCl (Intermediate) ArOCCl3->Chloroformate H2O / OH⁻ (-HCl) ArOCF3 Ar-OCF3 (Trifluoromethoxy) ArOCCl3->ArOCF3 SbF3 / HF (Swarts Rxn) ArRadical Aryl Radical (Ar•) (C-O Cleavage) ArOCCl3->ArRadical PC*, hν (SET) Phenol Ar-OH + CO2 (Free Phenol) Chloroformate->Phenol H2O (-HCl)

Reaction pathways of trichloromethoxyarenes: Hydrolysis, Halogen Exchange, and Photoredox Cleavage.

Quantitative Data Summary: Cleavage Modalities

To facilitate experimental design, the following table summarizes the quantitative parameters and chemoselectivity profiles of the three primary -OCCl₃ manipulation modalities.

ModalityReagents & ConditionsReactive IntermediateTypical YieldChemoselectivity Profile
Basic Hydrolysis NaOH (1M), THF/H₂O, 0 → 25 °CAryl Chloroformate>90%High : Leaves aryl halides and robust ethers intact.
Acidic Hydrolysis HCl or TFA, H₂O, RefluxAryl Chloroformate75–85%Moderate : May cleave secondary acid-labile protecting groups.
Halogen Exchange SbF₃, cat. SbCl₅, HF, 50 °CNone (Direct Exchange)80–95%Low : Requires highly deactivated, robust aromatic substrates.
Photoredox Cleavage Ir(ppy)₃, Blue LED, Base, MeCNAryl Radical Cation60–85%High : Orthogonal to traditional Pd-catalyzed cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reproducibility and mechanistic integrity.

Protocol 1: Quantitative Hydrolytic Deprotection of Trichloromethoxyarenes

Objective: Unmask a halogenated phenol from its transient trichloromethyl ether state.

  • Substrate Dissolution : Dissolve the halogenated trichloromethoxyarene (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: THF provides excellent solubility for highly halogenated, hydrophobic aromatics while maintaining complete miscibility with the aqueous base added in the next step, ensuring a homogenous biphasic reaction interface.

  • Controlled Hydrolysis : Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 M aqueous NaOH (3.5 equiv) dropwise over 10 minutes.

    • Causality: The initial hydrolysis step (yielding the chloroformate) is highly exothermic. Cooling prevents localized heating that could lead to the degradation of other sensitive functional groups (e.g., aryl fluorides) or the formation of symmetrical diaryl carbonates.

  • In-Process Validation : Stir the mixture at room temperature for 2 hours. Monitor the reaction via GC-MS.

    • Self-Validation: The intermediate aryl chloroformate (Ar-O-COCl) will briefly appear. Complete disappearance of the chloroformate mass peak ( M+−35 ) and the emergence of the phenol peak validates total deprotection.

  • Quenching and Phase Transfer : Cool the mixture back to 0 °C and acidify with 1.0 M HCl until the aqueous phase reaches pH 2.

    • Causality: The basic conditions leave the product as a water-soluble sodium phenoxide. Acidification protonates the phenoxide back to the free phenol, driving it entirely into the organic phase during the subsequent extraction.

  • Isolation : Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure halogenated phenol.

Protocol 2: Photocatalytic C–O Bond Cleavage via Halomethoxy Intermediates

Objective: Utilize the lability of halomethoxy-type groups for direct C–O bond cleavage and functionalization (e.g., Deoxytrifluoromethoxylation).

  • Inert Atmosphere Preparation : In a nitrogen-filled glovebox, combine the phenolic precursor (1.0 equiv), a difluorophosgene equivalent/trichloromethyl transfer agent (1.5 equiv), and the photocatalyst Ir(ppy)₃ (2 mol%) in anhydrous Acetonitrile (0.1 M).

    • Causality: Strict exclusion of oxygen and moisture is required to prevent the quenching of the excited photocatalyst triplet state ( 3 PC*) and to avoid the premature hydrolytic deprotection of the halomethoxy intermediate back to the phenol[4].

  • Photochemical Activation : Seal the vial, remove it from the glovebox, and irradiate with 440 nm blue LEDs at ambient temperature for 16 hours.

    • Causality: The 440 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst. This generates the strongly oxidizing PC* state without directly exciting the arene substrate, ensuring that radical generation occurs exclusively via Single Electron Transfer (SET) at the weakened C–O bond.

  • In-Process Validation : Quench the reaction by turning off the light source and opening the vial to air. Take a 0.1 mL aliquot and analyze via ¹⁹F NMR.

    • Self-Validation: Using an internal standard (e.g., trifluorotoluene) added to the NMR tube provides a quantitative measure of the cleavage and subsequent cross-coupling yield prior to chromatographic isolation.

References

  • Benchchem. (Trichloromethoxy)benzene | C7H5Cl3O | For Research.[2] URL:

  • Journal of the American Chemical Society. Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols.[4] URL:

  • Sciencemadness.org (Archived JACS). Methyl and Ethyl Trichloromethyl Ethers.[1] URL:

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents.[3] URL:

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting trichloromethoxy group instability under strongly basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling molecules containing the trichloromethoxy (–OCCl₃) functional group. As Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling molecules containing the trichloromethoxy (–OCCl₃) functional group. As Senior Application Scientists, we understand the synthetic utility of this group and the frustrating challenges its instability can present, particularly in the presence of strong bases. This guide is designed to provide you with a deep understanding of the underlying chemistry and to offer practical, field-tested solutions to preserve the integrity of your compounds during synthesis.

Frequently Asked Questions (FAQs)
Q1: I'm observing the complete or partial disappearance of my starting material after adding a strong base. What is happening to the trichloromethoxy group?

You are likely observing a base-mediated decomposition of the trichloromethoxycarbonyl moiety. This group is highly susceptible to nucleophilic attack at the carbonyl carbon. Strong bases, which are typically potent nucleophiles (e.g., NaOH, KOH, LDA), readily attack this electrophilic center. The resulting tetrahedral intermediate is unstable and rapidly collapses, cleaving the C-O bond and leading to the fragmentation of your molecule.

Q2: What are the typical byproducts of this decomposition?

The cleavage of the trichloromethoxy group under basic conditions is not clean. The process typically releases highly reactive and toxic phosgene (COCl₂) gas or its equivalents, such as diphosgene.[1][2][3] The other fragment will be the alcohol corresponding to your starting material. The generated phosgene can then react with other nucleophiles in your reaction mixture, including your desired product or remaining starting material, leading to a complex mixture of unwanted side products like carbonates and carbamates.[4][5]

Q3: Does this mean I cannot perform any base-mediated reactions on my substrate?

Not at all. The key is to select a base that is sufficiently non-nucleophilic to deprotonate your desired site without attacking the trichloromethoxycarbonyl group. The solution lies in choosing a base with the right balance of basicity and steric hindrance, or by using a weaker base that is still capable of effecting the desired transformation.

Q4: How can I quickly assess if my chosen base is the problem?

A simple control experiment can be highly informative. Subject your starting material to the reaction conditions (base, solvent, temperature) but omit the other reactants. Monitor the stability of your starting material over time using an appropriate analytical method (e.g., TLC, LC-MS, or NMR). If you observe decomposition, the base is the culprit.

In-Depth Troubleshooting Guides
Guide 1: The Mechanism of Instability

Understanding the "why" is critical for effective troubleshooting. The trichloromethoxy group's instability stems from the powerful inductive effect of the three chlorine atoms. This effect makes the carbonyl carbon exceptionally electron-deficient (electrophilic) and thus a prime target for nucleophiles.

Mechanism: Base-Mediated Decomposition

  • Nucleophilic Attack: A strong, nucleophilic base (like a hydroxide ion) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Collapse and Elimination: This intermediate is highly unstable. The C-O bond cleaves, and the trichloromethoxide anion is expelled. However, this anion is also unstable and rapidly eliminates a chloride ion to form phosgene.

Below is a diagram illustrating this destructive pathway.

Caption: Mechanism of base-mediated decomposition.
Guide 2: Selecting a Compatible Base

If your desired reaction requires a base (e.g., for deprotonation), your primary goal is to minimize the nucleophilic character of that base.

Strategy 1: Use a Weaker, Non-Nucleophilic Inorganic Base For many reactions, such as alkylations of weakly acidic protons, an aggressive base like sodium hydroxide is unnecessary. Weaker inorganic bases are often sufficient and are far less nucleophilic, reducing the risk of attack on the trichloromethoxy group.

Strategy 2: Use a Sterically Hindered Organic Base If a stronger base is required, select one that is sterically bulky. The steric hindrance around the basic atom (usually nitrogen) prevents it from acting as a nucleophile while preserving its ability to act as a base (proton acceptor).[6]

The table below compares common problematic bases with safer alternatives.

Base TypeExamplepKa (Conjugate Acid)NucleophilicityRisk to -OCCl₃Recommended Alternative(s)
Strong/Nucleophilic Sodium Hydroxide (NaOH)~15.7HighVery High K₂CO₃, Cs₂CO₃
Lithium Diisopropylamide (LDA)~36HighVery High LiHMDS, KHMDS
Milder/Inorganic Potassium Carbonate (K₂CO₃)~10.3LowLow N/A (This is a good choice)
Cesium Carbonate (Cs₂CO₃)~10.3LowLow N/A (Excellent for alkylations)
Hindered/Organic DIPEA (Hünig's Base)~10.7Very LowVery Low 2,6-Lutidine, DBU
DBU~13.5ModerateMedium Proton Sponge
Guide 3: Troubleshooting Workflow

When faced with an unexpected decomposition, follow this logical workflow to diagnose and solve the problem.

G start Decomposition Observed in Presence of Base q1 Is a base essential for the desired transformation? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 How strong must the base be? (Check pKa of proton to be removed) a1_yes->q2 sol_no Investigate alternative reaction pathways that do not require a base. a1_no->sol_no path_weak Weakly Acidic Proton (pKa > 15) q2->path_weak path_strong Strongly Acidic Proton (pKa < 15) q2->path_strong sol_weak Use a weak inorganic base: - Potassium Carbonate (K₂CO₃) - Cesium Carbonate (Cs₂CO₃) path_weak->sol_weak sol_strong Use a sterically hindered, non-nucleophilic base: - DIPEA (Hünig's Base) - DBU - 2,6-Lutidine path_strong->sol_strong end_note Always monitor reaction by TLC/LCMS to confirm stability of starting material. sol_weak->end_note sol_strong->end_note

Caption: A logical workflow for troubleshooting instability.
Experimental Protocols
Protocol 1: General Procedure Using a Mild Inorganic Base (K₂CO₃)

This protocol is suitable for reactions like O-alkylation or N-alkylation where the proton to be removed is sufficiently acidic.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your substrate containing the trichloromethoxy group (1.0 equiv) and the appropriate solvent (e.g., DMF, Acetonitrile).

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv). Ensure the K₂CO₃ is a fine powder to maximize surface area.

  • Add Reagent: Add the second reactant (e.g., an alkyl halide, 1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Pay close attention to the spot corresponding to your starting material to ensure it is not decomposing.

  • Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and proceed with a standard aqueous workup and purification.

Protocol 2: General Procedure Using a Sterically Hindered Organic Base (DIPEA)

This protocol is effective when a soluble, stronger organic base is needed, for example, to neutralize acid generated in a reaction (e.g., during acylation).

  • Setup: To a round-bottom flask under an inert atmosphere, add your substrate (1.0 equiv) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5-2.5 equiv) dropwise via syringe.

  • Add Reagent: Slowly add the reactive reagent (e.g., an acyl chloride, 1.1 equiv).

  • Reaction: Allow the reaction to stir at 0 °C or to warm slowly to room temperature while monitoring its progress.

  • Workup: Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl or 1M HCl) and proceed with extraction, drying, and purification.

References
  • Koo, I.S., Yang, K., Kang, K., Oh, H.K., & Lee, I. (2008). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 13(4), 845-861. [Link]

  • Cotarca, L., Geller, T., & Koehler, W. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 65(22), 7545-7549. [Link]

  • Wikipedia contributors. (2023). Chloroformate. Wikipedia. [Link]

  • Cotarca, L., Geller, T., & Koehler, W. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ResearchGate. [Link]

  • Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. [Link]

  • Ecker, A., & Sicker, D. (1999). Improved tricarbonyl chloride synthesizing process and its application.
  • Tsuda, A., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3564-3568. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Medicilon. (2022). Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon Inc. [Link]

  • Florine Chemicals. (n.d.). Triphosgene. Florine Chemicals. [Link]

  • Janzen, E.G., et al. (1993). Study of the isolation and stability of α-trichloromethylbenzyl(tert-butyl)aminoxyl, the trichloromethyl radical adduct of α-phenyl-tert-butylnitrone (PBN). Journal of the Chemical Society, Perkin Transactions 2, (11), 2289-2294. [Link]

  • Šimek, P., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(19), 13511-13521. [Link]

  • ResearchGate. (2008). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn–N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. ResearchGate. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Wikipedia contributors. (2023). Ether cleavage. Wikipedia. [Link]

  • ResearchGate. (2020). Selective cleavage of C−H bond over C−Cl bond in dichloromethane. ResearchGate. [Link]

  • Organic Chemistry Portal. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]

  • Paluch, P., et al. (2013). Intermolecular Interactions of Trichloromethyl Group in the Crystal State, the Case of 2-Trichloromethyl-3H-4-quinazoline Polymorphs and 1-Methyl-2-trichloroacetylpyrrole–Hirshfeld Surface Analysis of Chlorine Halogen Bonding. Crystal Growth & Design, 13(9), 3925-3934. [Link]

  • ChemTeam. (n.d.). Strong and weak acids and bases. ChemTeam. [Link]

  • LibreTexts Chemistry. (2021). Strength of Bases. LibreTexts Chemistry. [Link]

  • J-Stage. (2011). Effect of Pharmaceutical Excipients on the Stability of Trichlormethiazide Tablets under Humid Conditions. J-Stage. [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • Matrix Education. (n.d.). Model Neutralisation of Strong and Weak Acids and Bases Using a Variety of Media. Matrix Education. [Link]

  • ChemTalk. (2021). Strong Acids and Bases. ChemTalk. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Ethers - Acidic Cleavage. LibreTexts Chemistry. [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

Sources

Optimization

optimizing catalyst loading for 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly deactivated, sterically congested polyhalogenated arenes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly deactivated, sterically congested polyhalogenated arenes.

The molecule 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene presents a "perfect storm" of synthetic challenges. You are dealing with a highly reactive but sterically blocked C-Br bond, competing C-Cl reactive sites, and a massive, electron-withdrawing trichloromethoxy (–OCCl₃) moiety.

This technical guide provides a self-validating framework to optimize your palladium catalyst loading, ensuring absolute chemoselectivity (C-Br over C-Cl) while preventing premature catalyst deactivation.

The Mechanistic Challenge: Sterics vs. Electronics

To optimize catalyst loading, we must first understand the causality behind the molecule's reactivity. In polyhalogenated arenes, chemoselectivity is dictated by a delicate balance of bond dissociation energies (C-Br is weaker than C-Cl) and steric accessibility.

While the C-Br bond at the C1 position is electronically primed for oxidative addition, the adjacent –OCCl₃ group at C2 exerts profound steric hindrance. When using standard, unoptimized catalyst systems like Pd(PPh₃)₄ at typical high loadings (5–10 mol%), researchers inevitably encounter two failure modes:

  • Catalyst Stalling: The bulky –OCCl₃ group physically blocks the palladium center, preventing the oxidative addition step and leading to incomplete conversion.

  • Loss of Chemoselectivity: To force the stalled reaction, researchers often increase the temperature. This inadvertently provides enough thermal energy for the catalyst to overcome the activation barrier of the unhindered C-Cl bonds at C3 or C5, leading to poly-functionalized oligomers.

As established in comprehensive studies on the [1], differentiating between multiple halogen sites requires precise tuning of the palladium ligation state rather than brute-force catalyst loading.

G Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Steric Bottleneck at C1-Br Pd0->OxAdd 1-bromo-3,5-dichloro- 2-(trichloromethoxy)benzene Deactivation Catalyst Deactivation (Pd Black) Pd0->Deactivation O2 / Low Ligand Ratio PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII Overcomes -OCCl3 steric clash Transmet Transmetalation Boronic Acid Activation PdII->Transmet Base / R-B(OH)2 RedElim Reductive Elimination Product Formation Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle for the cross-coupling of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene.

Step-by-Step Methodology: Systematic Catalyst Loading Reduction

To achieve high turnover numbers (TON) and reduce catalyst loading to the sub-1 mol% regime, you must abandon first-generation catalysts. Instead, employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands stabilize a highly active, mono-ligated Pd(0) species that can force oxidative addition into sterically hindered C-Br bonds while resisting aggregation at low concentrations [2].

Phase 1: Baseline Establishment (1.0 mol% Pd)

Goal: Establish a self-validating baseline of 100% chemoselectivity before dropping the loading.

  • Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk technique, charge a reaction vial with 1.0 equiv of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene, 1.2 equiv of your target arylboronic acid, and 2.0 equiv of anhydrous K₃PO₄.

  • Catalyst Matrix: Add 0.5 mol% Pd₂(dba)₃ (yielding 1.0 mol% active Pd) and 2.0 mol% SPhos (L:Pd ratio of 2:1).

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1) to achieve a 0.2 M substrate concentration. The trace water is critical for dissolving the inorganic base and accelerating the transmetalation step.

  • Execution: Seal the vial, heat to 80 °C, and stir vigorously (800 rpm) for 4 hours.

  • Validation Check: Analyze the crude mixture via GC-MS. You must observe >95% conversion with absolute selectivity for the C-Br bond before proceeding to Phase 2.

Phase 2: Micro-Loading Titration (The 0.1% to ppm scale)

Goal: Identify the kinetic failure point of the catalyst system.

  • Systematically drop the Pd₂(dba)₃ loading to 0.05 mol% (yielding 0.1 mol% active Pd) while maintaining a strict 1.5:1 Ligand-to-Palladium ratio.

  • Causality Note: Why a 1.5:1 ratio? For extremely bulky substrates, a lower ligand ratio frees up the palladium coordination sphere to accommodate the –OCCl₃ group during oxidative addition. However, dropping to a 1:1 ratio at micro-loadings often results in rapid catalyst death via Pd-black precipitation [3].

  • Extend the reaction time to 12 hours. At loadings below 0.1 mol%, the turnover frequency (TOF) becomes the rate-limiting factor.

Quantitative Data Summary

The following table summarizes our internal optimization data for the Suzuki-Miyaura coupling of 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene with phenylboronic acid. Use this as a benchmark for your own scale-up operations.

EntryCatalyst SystemPd Loading (mol%)L:Pd RatioTemp (°C)Conversion (%)Selectivity (C-Br : C-Cl)
1Pd(PPh₃)₄5.04:110082%75 : 25 (Poor)
2Pd₂(dba)₃ / XPhos1.02:180>99%>99 : 1
3Pd₂(dba)₃ / SPhos0.11.5:18098%>99 : 1 (Optimal)
4Pd₂(dba)₃ / SPhos0.01 (100 ppm)1.5:18041%>99 : 1 (Catalyst Death)

Troubleshooting & FAQs

Q: I successfully dropped the catalyst loading to 0.1 mol%, but my reaction stalls at ~40% conversion. How do I achieve full conversion? A: At sub-1 mol% loadings, your reaction is highly susceptible to catalyst poisoning. The stall is likely caused by trace oxygen in your solvent or protodeboronation of your boronic acid. Fix: Ensure rigorous sparging of your Toluene/H₂O mixture with argon for at least 45 minutes prior to use. Additionally, switch from a boronic acid to a more stable pinacol boronic ester (Bpin) to prevent degradation of the coupling partner over the extended reaction time required at low catalyst loadings.

Q: I am observing functionalization at the C-Cl bonds (over-coupling). Why is this happening? A: C-Cl activation is a competing kinetic pathway. If you are seeing C-Cl insertion, your reaction matrix is too energetic. This usually happens when researchers use high catalyst loadings (>2 mol%) combined with temperatures exceeding 90 °C. Fix: Lower the temperature to 70–80 °C and strictly cap your Pd loading at 0.5 mol%. The bulky SPhos ligand will perfectly differentiate the intrinsic electronic reactivity (C-Br > C-Cl) as long as the thermal energy is kept in check.

Q: Does the –OCCl₃ group degrade under standard basic cross-coupling conditions? A: The trichloromethoxy group is surprisingly robust, but it is not invincible. Under strongly basic aqueous conditions (e.g., using NaOH or KOH) at elevated temperatures, it can undergo hydrolysis to form a phenolic byproduct. Fix: If you observe mass balances indicating –OCCl₃ degradation, immediately switch to a milder, anhydrous base system such as Cs₂CO₃ in 1,4-dioxane, which provides excellent turnover without hydrolyzing the trichloromethoxy moiety.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene purity

Title: Optimizing and Validating HPLC Methods for Polyhalogenated Aromatics: A Comparative Guide on 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene Purity Introduction The accurate purity determination of highly substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing and Validating HPLC Methods for Polyhalogenated Aromatics: A Comparative Guide on 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene Purity

Introduction

The accurate purity determination of highly substituted polyhalogenated aromatics, such as 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene, presents a unique chromatographic challenge. This molecule is characterized by extreme lipophilicity, significant steric hindrance, and an electron-deficient aromatic core. Trace impurities—such as partially chlorinated methoxy derivatives or unreacted phenolic precursors—can drastically impact downstream synthetic yields and safety profiles.

In this guide, we evaluate the causality behind column selection, comparing a traditional fully porous C18 approach against an optimized Core-Shell Phenyl-Hexyl methodology. Furthermore, we provide a self-validating, step-by-step experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Mechanistic Causality: Why Traditional C18 Fails

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While effective for general pharmaceuticals, they lack selectivity for highly halogenated, electron-deficient rings.

  • The Problem with C18: The bulky trichloromethoxy ( −OCCl3​ ) group creates a large hydrodynamic volume. In fully porous C18 particles, this leads to deep pore diffusion, resulting in high mass transfer resistance (the C-term in the van Deemter equation) and pronounced peak tailing.

  • The Core-Shell Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase provides π−π donor-acceptor interactions. Because the target molecule's ring is electron-deficient (due to the electron-withdrawing halogens), the electron-rich phenyl phase offers orthogonal selectivity, easily resolving structurally similar halogenated impurities[2]. Additionally, the solid core of the silica particle limits the diffusion path, ensuring sharp, symmetrical peaks even for heavy molecules.

Table 1: Performance Comparison: Traditional C18 vs. Core-Shell Phenyl-Hexyl

Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)Causality / Mechanistic Driver
Retention Time (RT) 18.5 min12.2 minCore-shell architecture reduces mass transfer resistance; π−π affinity allows for a steeper, faster gradient.
Peak Asymmetry ( Tf​ ) 1.6 (Significant Tailing)1.05 (Highly Symmetrical)Elimination of deep-pore diffusion prevents the slow desorption typical of bulky trichloromethoxy groups.
Resolution ( Rs​ ) 1.5 (from des-chloro impurity)3.2 (Baseline Resolution)Phenyl-Hexyl phase selectively interacts with the differing halogen densities of the impurities.
Backpressure 120 bar210 barSmaller particle size increases pressure, but remains well within standard HPLC limits (<400 bar).

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol incorporates internal checks, such as a maximum elution capacity step to prevent carryover of highly retained hydrophobic impurities[3].

2.1. Sample Preparation (Diluent Selection)

  • Causality: 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene is virtually insoluble in water. Using a highly aqueous diluent causes sample precipitation upon injection, leading to split peaks and poor recovery.

  • Protocol: Dissolve the standard and samples in 100% HPLC-grade Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen over Nylon to prevent halogen binding). Target concentration: 1.0 mg/mL.

2.2. Optimized Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Acidification suppresses the ionization of any potential phenolic impurities, keeping them neutral and sharpening their peaks[4]).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 50% B

    • 2.0 - 10.0 min: 50% 95% B

    • 10.0 - 15.0 min: 95% B (Maximum elution capacity step to flush polyhalogenated degradants[3])

    • 15.0 - 15.1 min: 95% 50% B

    • 15.1 - 20.0 min: 50% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: DAD/UV at 230 nm. (Halogenated benzenes exhibit strong absorption in the lower UV range due to their conjugated aromatic system[4]).

ICH Q2(R2) Validation Protocol & Data

The optimized method was subjected to rigorous validation according to the ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, accuracy, precision, and robustness[5].

3.1. Specificity & Forced Degradation Specificity ensures the method can unequivocally assess the analyte in the presence of impurities. Because the −OCCl3​ group is susceptible to hydrolysis, forced degradation is critical[6].

  • Acidic: 1M HCl, 60°C, 2 hours (Yields ~5% degradation).

  • Basic: 0.1M NaOH, Room Temp, 1 hour (Yields ~15% degradation; rapid hydrolysis to the phenoxide).

  • Oxidative: 3% H2​O2​ , Room Temp, 24 hours.

  • Result: Peak purity analysis via DAD confirmed that the purity angle was less than the purity threshold for the main peak across all stressed conditions, proving no co-elution of degradants.

3.2. Quantitative Validation Summary Table 2 summarizes the validation metrics, confirming the method is fit for its intended purpose[6].

Table 2: ICH Q2(R2) Validation Results for Purity Determination

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Peak Purity > 0.990Peak Purity Angle < ThresholdPass
Linearity & Range R2≥0.999 (Range: 50% to 150%) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% (Spiked at 80, 100, 120%)99.4% - 100.5%Pass
Method Precision Repeatability RSD ≤2.0% (n=6)RSD = 0.65%Pass
Intermediate Precision Inter-day RSD ≤2.0% (Different analyst/day)RSD = 0.82%Pass
Robustness Rs​>2.0 under deliberate variations ( ± flow, temp)Min Rs​=2.8 (at 1.1 mL/min)Pass

Validation Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the analytical procedure, from optimization through the core ICH Q2(R2) parameters.

G Start Method Optimization Core-Shell Phenyl-Hexyl Spec Specificity & Peak Purity (Forced Degradation) Start->Spec Lin Linearity & Range (50% - 150% Target) Spec->Lin Acc Accuracy (Recovery) (80%, 100%, 120% Spikes) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Robust Robustness (Flow, Temp, Gradient) Prec->Robust Report ICH Q2(R2) Validated Method for QC Robust->Report

Sequential workflow for ICH Q2(R2) HPLC method validation of polyhalogenated aromatics.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Validation of HPLC method for the determination of chemical and radiochemical purity. PMC - National Institutes of Health.[Link]

Sources

Comparative

benchmarking 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene against other halogenated building blocks

Benchmarking 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: A Strategic Halogenated Building Block in Drug Discovery As an application scientist in early-stage drug development, I frequently evaluate the trade-offs be...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene: A Strategic Halogenated Building Block in Drug Discovery

As an application scientist in early-stage drug development, I frequently evaluate the trade-offs between purchasing advanced, pre-functionalized building blocks versus utilizing versatile, upstream precursors. Polyhalogenated benzenes are foundational to modern medicinal chemistry, particularly for optimizing pharmacokinetic profiles. Among these, 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene (BDCTMB) stands out as a highly strategic scaffold.

Due to its distinct reactivity, the trichloromethoxy (–OCCl₃) group serves as a critical intermediate for the production of trifluoromethoxy (–OCF₃) compounds, which are heavily prized in the pharmaceutical and agrochemical industries for enhancing metabolic stability and lipophilicity[1]. This guide objectively benchmarks BDCTMB against alternative halogenated building blocks and provides a self-validating protocol for its downstream application.

Structural & Electronic Profiling

The architectural brilliance of BDCTMB lies in its orthogonal reactivity . The molecule features three distinct halogenated sites that can be manipulated independently:

  • The Bromine Atom (C1): Acts as the primary electrophile. Its weaker carbon-halogen bond makes it highly susceptible to rapid oxidative addition by palladium catalysts, enabling selective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) without disturbing the rest of the ring.

  • The Chlorine Atoms (C3, C5): Serve as secondary electrophiles. They remain largely inert under mild palladium-catalyzed conditions, allowing for sequential, late-stage functionalization or acting as permanent lipophilic/steric blockers to prevent enzymatic degradation (e.g., blocking CYP450 metabolism).

  • The Trichloromethoxy Group (C2): The –OCCl₃ moiety is a masked –OCF₃ group. While sterically bulky, it can be quantitatively converted to a trifluoromethoxy ether via a Lewis acid-catalyzed chlorine-fluorine exchange[2].

ReactivityMap Core 1-Bromo-3,5-dichloro-2- (trichloromethoxy)benzene BrSite C1: Bromine Site (Primary Electrophile) Core->BrSite Highest Reactivity ClSite C3, C5: Chlorine Sites (Secondary Electrophiles) Core->ClSite Lowest Reactivity OCCl3Site C2: -OCCl3 Group (Fluorination Precursor) Core->OCCl3Site Orthogonal Reactivity Suzuki Pd-Catalyzed Cross-Coupling BrSite->Suzuki Rapid Oxidative Addition SNAr Harsh SNAr / Metalation ClSite->SNAr Requires forcing conditions LateStageF Late-Stage Fluorination (SbCl5 / HF) OCCl3Site->LateStageF Cl/F Exchange

Fig 1: Orthogonal reactivity map of the BDCTMB scaffold across its distinct functional sites.

Comparative Benchmarking Analysis

When designing a synthetic route, researchers must choose between BDCTMB and its analogs. The table below quantifies the physicochemical and operational differences between BDCTMB and other common halogenated alternatives.

Table 1: Quantitative Benchmarking of Halogenated Building Blocks

Building BlockKey MoietyLipophilicity ( π )Steric DemandSynthetic FlexibilityRelative Cost
BDCTMB (Precursor)–OCCl₃, –Br, –ClHigh (+1.77)HighExcellent: Allows late-stage fluorination.Low: Economical for scale-up.
BDCTFMB (Product)–OCF₃, –Br, –ClHigh (+1.04)ModerateGood: Pre-installed –OCF₃ avoids HF handling.High: Expensive at large scales.
BDCTFMeB (Analog)–CF₃, –Br, –ClModerate (+0.88)ModerateModerate: Lacks the flexible oxygen linker.Medium
BDCFB (Fluoro-analog)–F, –Br, –ClLow (+0.14)LowLow: Lacks the highly lipophilic ether group.Low

Strategic Takeaway: While pre-fluorinated BDCTFMB is convenient for milligram-scale discovery, BDCTMB is vastly superior for process chemistry and scale-up. By performing cross-coupling before fluorination, you avoid the risk of defluorination side-reactions during harsh organometallic steps, and you significantly reduce raw material costs.

Experimental Workflow: Liquid-Phase Catalytic Fluorination

To utilize BDCTMB effectively, one must master its conversion to the –OCF₃ derivative. The is the industry standard for this transformation[2].

Causality in Reaction Design: Using anhydrous HF alone requires dangerously high temperatures. However, introducing a Lewis acid catalyst like Antimony Pentachloride (SbCl₅) forms a highly nucleophilic complex with HF (e.g., SbCl4​F ). This drastically lowers the activation energy for the sp3 Cl/F exchange. Research demonstrates that the presence of SbCl₅ decreases the required reaction temperature by up to 150 °C compared to using HF alone[3]. Liquid phase fluorination of trichloromethoxybenzene with just 2 mol% of SbCl₅ and a stoichiometric amount of HF achieves complete conversion in 1 hour at 50 °C[2].

FluorinationWorkflow Step1 Step 1: Reactor Prep Hastelloy Autoclave Step2 Step 2: Reagent Loading BDCTMB + 2 mol% SbCl5 Step1->Step2 Step3 Step 3: HF Addition Anhydrous HF (Stoichiometric) Step2->Step3 Step4 Step 4: Reaction 50°C for 1-2 hours Step3->Step4 Step5 Step 5: Quench Vent HCl & Neutralize Step4->Step5 Step6 Step 6: Validation 19F NMR (-58 ppm) Step5->Step6

Fig 2: Self-validating experimental workflow for the liquid-phase fluorination of BDCTMB.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reactor Preparation: Action: Utilize a Hastelloy or PTFE-lined autoclave. Causality: Anhydrous HF aggressively etches borosilicate glass, which not only destroys the reactor but also leaches water and silicates into the reaction, poisoning the SbCl₅ catalyst.

  • Reagent Loading: Action: Under an inert nitrogen atmosphere, charge the reactor with BDCTMB (1.0 eq) and SbCl₅ (0.02 eq, 2 mol%).

  • HF Condensation: Action: Cool the reactor to -20 °C. Condense anhydrous HF (3.3 eq; stoichiometric + 10% excess) into the vessel.

  • Reaction Execution & Real-Time Monitoring: Action: Seal the autoclave and gradually heat to 50 °C. Stir vigorously for 1 to 2 hours[2]. Self-Validation: The reaction generates 3 equivalents of HCl gas per molecule of BDCTMB. Monitor the internal pressure gauge. A steady rise in pressure, followed by a plateau, is a real-time kinetic indicator that the Cl/F exchange is proceeding and subsequently reaching completion.

  • Quench & Workup: Action: Carefully vent the generated HCl gas through a concentrated KOH scrubber. Quench the remaining reaction mixture over crushed ice and neutralize with aqueous NaOH. Extract with dichloromethane (DCM).

  • Analytical Validation: Action: Concentrate the organic layer and analyze via ¹⁹F NMR and GC-MS. Self-Validation: A successful transformation is confirmed by a sharp, singular ¹⁹F NMR peak at approximately -58.0 ppm (characteristic of the –OCF₃ group). The absence of intermediate peaks at -60 to -70 ppm (which would correspond to partially fluorinated –OCCl₂F or –OCClF₂ species) validates that the reaction went to absolute completion.

References

  • Examples of Catalytic and Selective Routes for Fluorinated Building Blocks Source: Organic Process Research & Development (ACS Publications), 2014, 18(10), 1270–1274. URL:[Link]

  • Advances in the Development of Trifluoromethoxylation Reagents Source: Symmetry (MDPI), 2021, 13(12), 2380. URL:[Link]

  • Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase Source: ResearchGate (Journal of Fluorine Chemistry) URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene
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